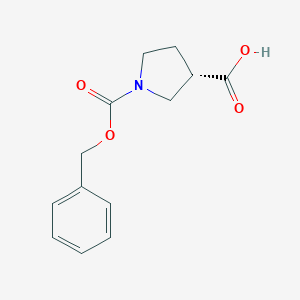

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, also known as (S)-Cbz-pyrrolidine-3-carboxylic acid, is a compound with significant potential in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 249.27 g/mol. This compound has garnered interest due to its structural characteristics, which facilitate various biological activities, particularly in pharmaceutical applications.

- CAS Number : 192214-00-9

- Molecular Weight : 249.27 g/mol

- Molecular Formula : C₁₃H₁₅NO₄

- PubChem CID : 18538483

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. Its structure allows it to serve as a precursor in the synthesis of pharmaceutical compounds that target specific receptors and enzymes involved in disease processes.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from pyrrolidine structures have been evaluated for their cytotoxicity against various cancer cell lines. In one study, a related pyrrolidine derivative demonstrated enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor cells .

Neuroprotective Effects

Research indicates that this compound and its derivatives may possess neuroprotective properties. In vitro studies have assessed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have shown promising results in protecting neuronal cells from oxidative stress and improving cognitive function .

Study 1: Anticancer Evaluation

In a comparative study, a series of pyrrolidine derivatives, including this compound, were synthesized and evaluated for their anticancer activity. The study utilized FaDu hypopharyngeal tumor cells as a model system, revealing that certain derivatives exhibited significant cytotoxicity and induced apoptosis more effectively than conventional agents .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of related compounds against oxidative stress in SH-SY5Y human neuroblastoma cells. The results indicated that specific derivatives could inhibit AChE activity while showing low neurotoxicity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₁₅NO₄ | Precursor for various pharmaceuticals |

| (R)-1-Cbz-Pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | Different stereochemistry; similar biological activity |

| Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | C₁₆H₁₈BrNO₄ | Contains bromoacetyl group; more complex structure |

| (3R,4S)-4-Ethyl-1,3-pyrrolidinedicarboxylic acid | C₁₃H₁₇NO₄ | Dicarboxylic variant; different functional groups |

Eigenschaften

IUPAC Name |

(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578523 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-00-9 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.